An In-depth Technical Guide to a Novel Putative Compound: C11H21IN2O2
An In-depth Technical Guide to a Novel Putative Compound: C11H21IN2O2
Disclaimer: The following technical guide is based on a comprehensive search for the chemical compound with the molecular formula C11H21IN2O2. Despite extensive efforts utilizing established chemical databases and scientific literature repositories, no compound with this exact formula has been identified. The information presented herein is a theoretical exploration based on the constituent elements and is intended to serve as a foundational framework should such a compound be synthesized or identified in the future. All data, protocols, and pathways are predictive and require experimental validation.
Introduction and Putative Identification
The molecular formula C11H21IN2O2 suggests a moderately complex organic molecule containing carbon, hydrogen, iodine, nitrogen, and oxygen. The presence of iodine, a halogen not commonly found in simple organic molecules, hints at a potentially targeted synthesis for specific functional purposes, such as a tracer in imaging studies or a key component in a pharmacologically active agent. The nitrogen and oxygen atoms suggest the potential for amide, amine, hydroxyl, or ether functionalities, contributing to the compound's polarity and potential for hydrogen bonding.
Based on the molecular formula, a possible candidate structure is an iodinated amino acid derivative or a related nitrogen-containing heterocyclic compound. For the purpose of this guide, we will hypothesize a potential structure to facilitate a theoretical discussion of its properties and potential applications. This hypothetical structure is purely for illustrative purposes and is not based on any existing data.
Hypothetical Structure: 4-amino-3-iodo-N,N-dipropylpentanamide
Predicted Physicochemical Properties
A summary of predicted physicochemical properties for a hypothetical C11H21IN2O2 compound is presented below. These values are computational estimates and would require experimental verification.
| Property | Predicted Value | Notes |
| Molecular Weight | 354.20 g/mol | Calculated based on the atomic weights of the constituent elements. |
| Melting Point | 120-135 °C | Estimated based on similar iodinated organic compounds. |
| Boiling Point | > 400 °C (decomposes) | High boiling point expected due to polarity and molecular weight. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Ethanol) | The presence of polar functional groups and a larger carbon backbone suggests this solubility profile. |
| pKa | Amine group: ~9.5; Amide group: Neutral | Estimated values for the primary amine and amide functionalities. |
| LogP | 2.5 - 3.5 | Predicted octanol-water partition coefficient, suggesting moderate lipophilicity. |
Hypothetical Synthesis and Experimental Protocols
The synthesis of the putative compound 4-amino-3-iodo-N,N-dipropylpentanamide could theoretically be achieved through a multi-step process. A detailed, albeit theoretical, experimental protocol is provided below.
Synthetic Scheme:
Caption: Hypothetical synthetic workflow for C11H21IN2O2.
Detailed Experimental Protocol:
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Amine Protection: To a solution of 4-aminopentanoic acid (1 eq.) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq.). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq.) portion-wise. Stir the reaction at room temperature for 12 hours. Acidify the mixture with 1M HCl and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure to yield the Boc-protected amino acid.
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Amidation: Dissolve the Boc-protected amino acid (1 eq.), N-hydroxysuccinimide (NHS, 1.2 eq.), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) in dichloromethane (DCM). Stir the mixture at room temperature for 1 hour. Add di-n-propylamine (1.5 eq.) and continue stirring for 24 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated to give the protected amide.
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Iodination: Dissolve the protected amide (1 eq.) in tetrahydrofuran (THF) and cool to -78 °C. Add a solution of lithium diisopropylamide (LDA, 2.2 eq.) in THF dropwise. After stirring for 1 hour, add a solution of N-iodosuccinimide (NIS, 1.5 eq.) in THF. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated ammonium chloride solution and extract with diethyl ether. The combined organic layers are washed, dried, and concentrated.
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Deprotection: Dissolve the iodinated compound in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the final product.
Potential Signaling Pathway Involvement
Given the hypothetical structure containing an amino group and its moderate lipophilicity, C11H21IN2O2 could potentially interact with various biological targets. A plausible, yet entirely speculative, signaling pathway it might modulate is a G-protein coupled receptor (GPCR) pathway, possibly as an antagonist or a biased agonist.
Caption: Postulated GPCR signaling pathway for C11H21IN2O2.
Conclusion and Future Directions
The chemical formula C11H21IN2O2 represents a novel molecular composition for which no corresponding compound has been documented in the public scientific domain. This technical guide has provided a theoretical framework for its potential structure, properties, synthesis, and biological interactions. The next crucial steps would be the actual synthesis and characterization of this compound. Should it be successfully created, extensive in vitro and in vivo studies would be necessary to validate the predicted properties and to explore its potential as a therapeutic agent or research tool. Researchers in synthetic chemistry and drug discovery are encouraged to investigate this intriguing molecular formula.
